molecular formula C25H20N2O4 B446223 METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B446223
M. Wt: 412.4g/mol
InChI Key: HIDGAOAULFRTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxyphenyl Group: This step involves the Friedel-Crafts acylation of the quinoline core with 2-methoxybenzoyl chloride.

    Coupling with Methyl 2-aminobenzoate: The final step involves the coupling of the intermediate with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

  • Substitution

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20N2O4/c1-30-23-14-8-5-10-17(23)22-15-19(16-9-3-6-12-20(16)26-22)24(28)27-21-13-7-4-11-18(21)25(29)31-2/h3-15H,1-2H3,(H,27,28)

InChI Key

HIDGAOAULFRTBA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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